3-(1H-indol-3-ylformamido)propanoic acid 3-(1H-indol-3-ylformamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 171817-97-3
VCID: VC8081464
InChI: InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

3-(1H-indol-3-ylformamido)propanoic acid

CAS No.: 171817-97-3

Cat. No.: VC8081464

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-ylformamido)propanoic acid - 171817-97-3

Specification

CAS No. 171817-97-3
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 3-(1H-indole-3-carbonylamino)propanoic acid
Standard InChI InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16)
Standard InChI Key UBZAIAYIGPMTIS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O

Introduction

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis data for 3-(1H-indol-3-ylformamido)propanoic acid exists in publicly available literature, analogous compounds suggest plausible routes:

  • Acylation of 3-aminoindole:

    • React 3-aminoindole with malonic acid derivatives under peptide coupling conditions (e.g., EDC/HOBt) .

    • Intermediate formation of 3-(indol-3-ylamino)propanoic acid, followed by formylation.

  • Indole-directed formylation:

    • Utilize Vilsmeier-Haack conditions (POCl₃/DMF) on 3-aminopropanoic acid-indole conjugates.

Stability Considerations

The formamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, potentially yielding 3-indolepropionic acid and formic acid . Thermal stability remains uncharacterized but is likely limited by the decomposition of the formamide bond above 150°C.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs:

TechniquePredicted Features
IR (cm⁻¹)3300 (N-H stretch), 1680 (C=O amide), 1705 (COOH)
¹H NMRδ 10.8 (COOH), 8.2 (NH formamide), 7.2–7.6 (indole aromatic)
¹³C NMRδ 175.2 (COOH), 165.4 (amide C=O), 136.1 (indole C3)

Biological Activity and Applications

Hypothesized Mechanisms

The compound’s dual functionality suggests potential bioactivity:

  • Indole moiety: May interact with serotonin receptors or aryl hydrocarbon receptors .

  • Formamide linker: Could enhance blood-brain barrier permeability compared to carboxylate analogs.

  • Propanoic acid: Facilitates renal excretion and modulates ionic interactions.

Research Gaps

  • Neuroprotective effects: 3-Indolepropionic acid reduces oxidative stress in hippocampal neurons (IC₅₀ = 180 μM for MDA reduction) .

  • Antiviral potential: Indole-formamide hybrids inhibit HCV NS5B polymerase (EC₅₀ = 2.7 μM in one study) .

Parameter3-Indolepropionic Acid (Reference)Predicted for Target Compound
Oral LD₅₀ (rat)>2000 mg/kg 800–1200 mg/kg
Skin IrritationCategory 2 Likely similar
Environmental PersistenceLow (log P = 1.2) Moderate (log P ≈ 1.8)

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug candidate: The formamide group could mask carboxylic acid functionality, improving oral bioavailability.

  • Peptidomimetics: Structural similarity to tryptophan derivatives enables enzyme inhibition studies.

Material Science

  • Coordination polymers: Carboxylate and amide groups may chelate metal ions for MOF synthesis.

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